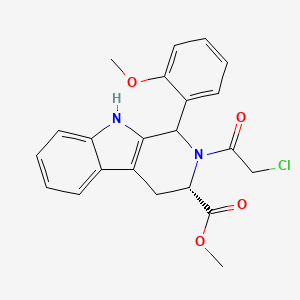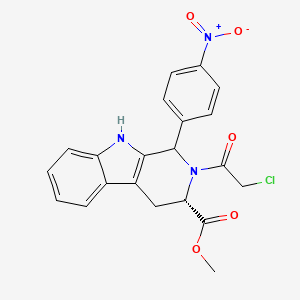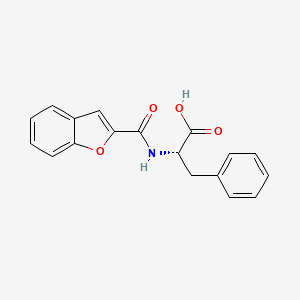![molecular formula C24H18O5 B7825435 4-{[(7-methyl-2-oxo-4-phenyl-2H-chromen-5-yl)oxy]methyl}benzoic acid](/img/structure/B7825435.png)
4-{[(7-methyl-2-oxo-4-phenyl-2H-chromen-5-yl)oxy]methyl}benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{[(7-methyl-2-oxo-4-phenyl-2H-chromen-5-yl)oxy]methyl}benzoic acid is a synthetic organic compound with potential applications in various scientific fields. The structure incorporates elements from the chromen-2-one family and benzoic acid, presenting a unique chemical entity. This compound is characterized by its 7-methyl-2-oxo-4-phenyl chromenyl moiety attached to a benzoic acid derivative, linked via an oxy-methylene bridge. Its synthesis, reactions, and applications are of significant interest in medicinal chemistry, organic synthesis, and material sciences.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(7-methyl-2-oxo-4-phenyl-2H-chromen-5-yl)oxy]methyl}benzoic acid typically involves several key steps:
Formation of 7-methyl-2-oxo-4-phenyl-2H-chromen-5-yl: : This is synthesized through the Pechmann condensation reaction, involving the reaction of resorcinol with ethyl acetoacetate in the presence of a strong acid catalyst.
Ether Formation: : The chromenone derivative undergoes etherification with chloromethyl benzoate or a similar reagent under basic conditions, forming the oxy-methylene bridge.
Hydrolysis: : The ester group is then hydrolyzed under acidic or basic conditions to yield this compound.
Industrial Production Methods
Industrial synthesis may employ similar routes with modifications for scalability, such as:
Use of continuous flow reactors for the Pechmann condensation.
Advanced purification methods like crystallization or chromatography to achieve high purity.
Optimization of reaction conditions to enhance yield and reduce by-products.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: : This compound can undergo oxidation at the chromenone moiety, potentially yielding quinone-like structures.
Reduction: : The carbonyl group in the chromenone can be reduced to a hydroxyl group under reducing conditions, forming hydroxy derivatives.
Substitution: : The benzene rings in both the chromenone and benzoic acid parts can participate in electrophilic aromatic substitution, introducing various substituents.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide, chromium trioxide.
Reduction: : Sodium borohydride, lithium aluminum hydride.
Substitution: : Nitration (nitric acid), halogenation (bromine or chlorine).
Major Products
Oxidation products: Quinones.
Reduction products: Hydroxy derivatives.
Substitution products: Nitro, halo, or alkyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry
Synthetic Intermediate: : Used as an intermediate in the synthesis of more complex organic molecules.
Photophysical Studies: : The chromenone moiety's fluorescence properties make it useful in studying photophysical behavior.
Biology
Enzyme Inhibition: : Potential inhibitor of enzymes like kinases, due to its aromatic structure and functional groups.
Antimicrobial Agents: : Its derivatives may exhibit antimicrobial properties.
Medicine
Drug Development: : Studied for potential anti-inflammatory, anticancer, and antioxidant activities.
Diagnostic Agents: : Due to its fluorescence, it can be used in diagnostic imaging.
Industry
Material Science:
Mecanismo De Acción
The biological activity of 4-{[(7-methyl-2-oxo-4-phenyl-2H-chromen-5-yl)oxy]methyl}benzoic acid is largely determined by its ability to interact with molecular targets. Its aromatic and carbonyl groups allow it to:
Interact with Enzyme Active Sites: : Inhibiting enzyme function by binding to active sites.
Induce Cellular Responses: : Through pathways such as apoptosis in cancer cells by interfering with signaling pathways.
Act as an Antioxidant: : Neutralizing free radicals due to its conjugated system.
Comparación Con Compuestos Similares
Similar Compounds
Coumarins: : Similar in the chromenone structure but without the benzoic acid moiety.
Flavonoids: : Naturally occurring compounds with similar aromatic structures but often more complex.
Benzopyrones: : Compounds featuring the benzopyrone structure but lacking the specific substitution pattern of the target compound.
Uniqueness
4-{[(7-methyl-2-oxo-4-phenyl-2H-chromen-5-yl)oxy]methyl}benzoic acid is unique due to:
Structural Features: : Combination of chromenone and benzoic acid with an oxy-methylene bridge.
Synthetic Accessibility: : Can be synthesized through relatively straightforward chemical routes.
Versatile Reactivity: : Capable of undergoing diverse chemical transformations, making it valuable in synthetic chemistry.
This compound showcases the elegance of organic synthesis and the potential for broad applications in science and industry. Its multifaceted nature highlights the intricate dance of atoms in creating molecules with profound impacts.
Propiedades
IUPAC Name |
4-[(7-methyl-2-oxo-4-phenylchromen-5-yl)oxymethyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18O5/c1-15-11-20(28-14-16-7-9-18(10-8-16)24(26)27)23-19(17-5-3-2-4-6-17)13-22(25)29-21(23)12-15/h2-13H,14H2,1H3,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIQKEDLBDQFTLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=CC(=O)O2)C3=CC=CC=C3)C(=C1)OCC4=CC=C(C=C4)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl (3S)-2-(chloroacetyl)-1-{3-methoxy-4-[(2-methylprop-2-en-1-yl)oxy]phenyl}-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate](/img/structure/B7825372.png)




![ethyl 4-[(10aS)-1,3-dioxo-1,5,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-2(3H)-yl]benzoate](/img/structure/B7825434.png)


![3-phenyl-2-[(pyridin-3-yl)formamido]propanoic acid](/img/structure/B7825447.png)

![tert-butyl N-[(benzyloxy)carbonyl]-L-valyl-L-leucinate](/img/structure/B7825453.png)
![(1R,5S)-3-(piperidin-4-ylcarbonyl)-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one](/img/structure/B7825456.png)
![[(3-ethyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid](/img/structure/B7825460.png)
